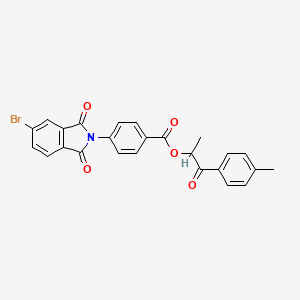![molecular formula C22H26N2O6S B3934561 methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate CAS No. 6453-51-6](/img/structure/B3934561.png)
methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate
Vue d'ensemble
Description
Methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate, also known as TEB-Met, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
Methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate exerts its biological activity through the inhibition of various enzymes and signaling pathways. For example, methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and play a critical role in cancer development and progression. Additionally, methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has been found to inhibit the activity of protein tyrosine phosphatases (PTPs), which are involved in the regulation of cell signaling pathways and play a critical role in various diseases, including cancer and diabetes.
Biochemical and Physiological Effects
methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and modulation of oxidative stress. The induction of apoptosis by methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate is mediated through the activation of caspases, which are proteases that play a critical role in the execution of programmed cell death. The inhibition of angiogenesis by methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate is mediated through the downregulation of vascular endothelial growth factor (VEGF), which is a key regulator of angiogenesis. The modulation of oxidative stress by methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate is mediated through the inhibition of ROS production, which is a key mediator of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has various advantages and limitations for lab experiments. One advantage is its high potency, which allows for the use of lower concentrations in experiments. Additionally, methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has a high selectivity for its targets, which minimizes off-target effects. However, methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has low solubility in aqueous solutions, which may limit its use in certain assays.
Orientations Futures
Methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has significant potential for future research and development. One future direction is the development of methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate-based drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate may be used as a tool for the investigation of various biological processes, including apoptosis, angiogenesis, and oxidative stress. Furthermore, the development of methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate-based fluorescent probes may enable the detection of ROS in living cells, which may have significant implications for the diagnosis and treatment of various diseases.
Applications De Recherche Scientifique
Methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and molecular imaging. In cancer research, methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has been found to be effective in targeting cancer stem cells, which are responsible for tumor initiation, growth, and recurrence. In drug discovery, methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has been used as a lead compound for the development of novel drugs targeting various diseases, including Alzheimer's disease and Parkinson's disease. In molecular imaging, methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells.
Propriétés
IUPAC Name |
methyl 2-[(3,4,5-triethoxybenzoyl)carbamothioylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6S/c1-5-28-17-12-14(13-18(29-6-2)19(17)30-7-3)20(25)24-22(31)23-16-11-9-8-10-15(16)21(26)27-4/h8-13H,5-7H2,1-4H3,(H2,23,24,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXCKKIPPMPFOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387646 | |
| Record name | STK011238 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-({[(3,4,5-triethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate | |
CAS RN |
6453-51-6 | |
| Record name | STK011238 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,3-dichlorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B3934478.png)
![2-methoxy-5-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl}phenol](/img/structure/B3934479.png)
![N-[(butylamino)carbonyl]-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B3934481.png)
![4-butoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3934486.png)

![N-[6-tert-butyl-3-(1-pyrrolidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-fluorobenzamide](/img/structure/B3934503.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide](/img/structure/B3934522.png)
![methyl 4-(11,11-dimethyl-9-oxo-7,8,9,10,11,12-hexahydrobenzo[a]-4,7-phenanthrolin-8-yl)benzoate](/img/structure/B3934527.png)
![4-[(3-ethoxy-4-hydroxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3934533.png)

![N-methyl-N-(3-pyridinylmethyl)-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B3934543.png)
![1-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3934556.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-chlorophenyl)-4-methylbenzenesulfonamide](/img/structure/B3934563.png)
